molecular formula C12H16N4O4 B11844943 Ethyl 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanoate CAS No. 5438-75-5

Ethyl 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanoate

Cat. No.: B11844943
CAS No.: 5438-75-5
M. Wt: 280.28 g/mol
InChI Key: VEWQMDQQTGYUMA-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanoate is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with ethyl and propanoate groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanoate typically involves the reaction of 1,3-dimethylxanthine with ethyl bromoacetate under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanoate is unique due to its specific ethyl and propanoate substitutions, which confer distinct chemical and biological properties compared to other purine derivatives. These modifications can influence its solubility, reactivity, and interaction with biological targets .

Biological Activity

Ethyl 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C11H14N4O4
  • Molecular Weight : 270.25 g/mol
  • CAS Number : 5438-75-5

The structure features a purine moiety that is known for its biological significance, particularly in cellular processes.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathway generally includes:

  • Formation of the Purine Core : Utilizing dimethylurea and malonic acid derivatives.
  • Alkylation : Introducing the ethyl group through an alkylation reaction.
  • Purification : Crystallization or chromatography to obtain the pure compound.

Antiviral Properties

Research indicates that compounds with similar purine structures exhibit antiviral activity. For instance:

  • Study Findings : A study highlighted that derivatives of purine compounds showed significant inhibition against viral replication in vitro . this compound may share these properties due to its structural similarities.

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of important enzymes involved in various biological pathways:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis. Compounds with similar structures have been shown to inhibit DHFR effectively . The ethyl derivative may exhibit comparable inhibitory effects.

Case Studies and Experimental Data

A review of literature reveals several studies focusing on the biological evaluation of related compounds:

CompoundBiological ActivityIC50 Value
Compound ADHFR Inhibition50 nM
Compound BAntiviral Activity100 nM
Ethyl DerivativePotential DHFR InhibitorTBD

These studies suggest that this compound could be a promising candidate for further research.

Properties

CAS No.

5438-75-5

Molecular Formula

C12H16N4O4

Molecular Weight

280.28 g/mol

IUPAC Name

ethyl 3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propanoate

InChI

InChI=1S/C12H16N4O4/c1-4-20-8(17)6-5-7-13-9-10(14-7)15(2)12(19)16(3)11(9)18/h4-6H2,1-3H3,(H,13,14)

InChI Key

VEWQMDQQTGYUMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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